3-(But-3-yn-1-yl)azetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11N |
|---|---|
Molecular Weight |
109.17 g/mol |
IUPAC Name |
3-but-3-ynylazetidine |
InChI |
InChI=1S/C7H11N/c1-2-3-4-7-5-8-6-7/h1,7-8H,3-6H2 |
InChI Key |
CJHVFGJFAJRSHN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1CNC1 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 3 but 3 Yn 1 Yl Azetidine
Reactions Involving the Azetidine (B1206935) Nitrogen Atom and Ring System
The reactivity of the azetidine ring is largely dictated by its inherent ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain makes the ring susceptible to cleavage under various conditions, while still being significantly more stable than the related three-membered aziridines. rsc.orgrsc.org
Ring-Opening Reactions of Azetidines
The considerable ring strain in azetidines drives their participation in ring-opening reactions, providing a pathway to functionalized linear amines. rsc.orgnih.gov These reactions typically require activation of the azetidine nitrogen, often by converting it into an azetidinium ion, to facilitate nucleophilic attack. nih.govresearchgate.net
The nucleophilic ring-opening of unsymmetrically substituted azetidines, such as 3-(but-3-yn-1-yl)azetidine, is a key transformation. The regioselectivity of this reaction—whether the nucleophile attacks the C2 or C4 position—is governed by a combination of steric and electronic factors. magtech.com.cn
For N-activated azetidinium salts, the reaction proceeds via an SN2 mechanism. nih.gov The regiochemical outcome depends on the substitution pattern of the ring. Generally, nucleophiles tend to attack the less sterically hindered carbon atom adjacent to the nitrogen. magtech.com.cn However, electronic effects from substituents can override steric factors. For instance, substituents that can stabilize a positive charge in the transition state, such as aryl or alkenyl groups at the C2 position, can direct the nucleophilic attack to that carbon. magtech.com.cn
In the case of an N-alkylated 3-(but-3-yn-1-yl)azetidinium salt, the butynyl substituent is at the C3 position and is not directly adjacent to the nitrogen atom. Therefore, the regioselectivity of the ring-opening would primarily be influenced by the substituent on the nitrogen atom and the nature of the nucleophile. In the absence of a directing group at C2 or C4, sterically demanding nucleophiles will preferentially attack the less substituted carbon. magtech.com.cn
Table 1: Factors Influencing Regioselectivity in Azetidine Ring-Opening
| Factor | Influence on Regioselectivity | Expected Outcome for this compound Derivatives |
| Steric Hindrance | Nucleophilic attack is favored at the less substituted carbon (C2 vs. C4). magtech.com.cn | If C2 and C4 are unsubstituted, a mixture of products may form, with the ratio influenced by the N-substituent's bulk. |
| Electronic Effects | Electron-withdrawing groups on the nitrogen enhance reactivity. Unsaturated substituents at C2 can direct attack to C2. magtech.com.cn | The butynyl group at C3 has a minor electronic influence on the C2/C4 positions. Reactivity is mainly controlled by the N-substituent. |
| Nucleophile | Sterically bulky nucleophiles favor attack at the less hindered site. magtech.com.cn | Bulky nucleophiles would likely show a higher preference for the less sterically encumbered position (C2 or C4). |
| Activation | Conversion to an azetidinium salt is often required to increase the ring's electrophilicity. researchgate.net | Reaction of this compound with a nucleophile would likely require prior N-alkylation or N-acylation. |
This table is generated based on established principles of azetidine reactivity.
Azetidines can undergo ring expansion and rearrangement reactions, often promoted by Lewis acids or under thermal conditions. dntb.gov.ua These reactions leverage the release of ring strain to form larger, more stable heterocyclic systems. nih.gov For example, the reaction of aziridines with rhodium-bound carbenes can lead to a [3+1] ring expansion to form azetidines. nih.gov A similar principle can be applied to azetidines to form five-membered rings like pyrrolidines.
An intramolecular rearrangement could be envisioned for this compound where the terminal alkyne participates in the reaction. Acid-mediated intramolecular ring-opening, for instance, could occur via nucleophilic attack by a pendant functional group. nih.gov While the butynyl group itself is not typically nucleophilic, its transformation into a more reactive species could trigger such a rearrangement.
N-Functionalization and Derivatization Reactions
The nitrogen atom of the azetidine ring is nucleophilic and readily participates in reactions with a wide range of electrophiles. rsc.org This allows for straightforward N-functionalization and the synthesis of a diverse array of derivatives. Common derivatization reactions include N-alkylation, N-acylation, N-sulfonylation, and N-arylation. These modifications are not only crucial for synthesizing analogs with varied properties but also for activating the ring towards subsequent reactions like nucleophilic ring-opening. google.com
For this compound, the secondary amine can be functionalized using standard protocols. For example, reaction with alkyl halides in the presence of a base would yield N-alkylated products. Similarly, acylation with acid chlorides or anhydrides would produce N-acyl derivatives. nih.gov
Table 2: Examples of N-Functionalization Reactions
| Reagent Class | Specific Reagent Example | Product Type |
| Alkyl Halides | Benzyl (B1604629) bromide | N-Benzyl-3-(but-3-yn-1-yl)azetidine |
| Acid Chlorides | Acetyl chloride | 1-Acetyl-3-(but-3-yn-1-yl)azetidine |
| Sulfonyl Chlorides | Tosyl chloride | 1-Tosyl-3-(but-3-yn-1-yl)azetidine |
| Isocyanates | Phenyl isocyanate | N-Phenylcarbamoyl-3-(but-3-yn-1-yl)azetidine |
| Michael Acceptors | Methyl acrylate | Methyl 3-(3-(but-3-yn-1-yl)azetidin-1-yl)propanoate |
This table presents hypothetical N-functionalization products of this compound based on common azetidine chemistry.
Transformations of the Terminal Alkynyl Group
The terminal alkyne in the C3 side chain of this compound offers a versatile handle for a variety of chemical transformations, particularly through metal-catalyzed reactions.
Metal-Catalyzed Alkyne Reactions (e.g., Hydration, Hydroamination)
Terminal alkynes are valuable precursors in organic synthesis and can be converted into a wide range of functional groups. Metal-catalyzed additions across the carbon-carbon triple bond are among the most powerful methods for this purpose. jmu.edu
Hydration: The Markovnikov hydration of terminal alkynes yields methyl ketones. This transformation can be catalyzed by various metal salts, including those of mercury, gold, ruthenium, and bismuth. core.ac.ukresearchgate.net Modern methods often favor less toxic catalysts like bismuth(III) salts, which can effectively promote the addition of water across the alkyne in a regioselective manner. researchgate.net Applying this to this compound would produce 3-(4-oxopentyl)azetidine.
Hydroamination: The addition of an N-H bond across an alkyne, or hydroamination, is an atom-economical method to synthesize enamines and imines, which can be further reduced to amines. nih.gov This reaction is often catalyzed by late transition metals like copper or gold. rsc.orgfrontiersin.org The intermolecular hydroamination of this compound with a secondary amine, for instance, would likely yield an enamine product with Markovnikov regioselectivity when using arylacetylenes as a model. rsc.org For aliphatic terminal alkynes, anti-Markovnikov selectivity has also been observed. nih.gov
Table 3: Potential Metal-Catalyzed Transformations of the Alkynyl Group
| Reaction | Catalyst System (Example) | Product Functional Group |
| Hydration | Bismuth(III) salts researchgate.net | Methyl ketone |
| Hydroamination | Copper(I) cyanide rsc.org | Enamine/Imine |
| Sonogashira Coupling | Pd(PPh3)4 / CuI | Substituted alkyne |
| Click Reaction (CuAAC) | CuSO4 / Sodium Ascorbate | 1,2,3-Triazole |
| Hydroboration-Oxidation | 9-BBN, then H2O2, NaOH | Aldehyde |
This table outlines potential synthetic transformations of the terminal alkyne in this compound based on established alkyne chemistry.
Cycloaddition Reactions of the Alkyne Moiety
The terminal alkyne group of this compound serves as a versatile handle for participating in various cycloaddition reactions, providing a powerful method for molecular construction and the synthesis of more complex heterocyclic systems.
Huisgen 1,3-Dipolar Cycloadditions (e.g., Azide-Alkyne Click Chemistry)
The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of modern synthetic chemistry. beilstein-journals.orgorganic-chemistry.org This reaction, particularly its copper-catalyzed variant (CuAAC), is the premier example of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and simple to perform. organic-chemistry.org
The terminal alkyne of this compound is an excellent substrate for this transformation. The reaction can be performed under thermal conditions, but this often requires high temperatures and can lead to a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgwikipedia.org More commonly, the reaction is catalyzed to achieve high regioselectivity and milder reaction conditions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prevalent method, affording exclusively the 1,4-disubstituted 1,2,3-triazole. organic-chemistry.org The reaction is typically carried out using a Cu(I) source, often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). It is robust and tolerant of a wide variety of functional groups, making it ideal for conjugating the azetidine moiety to other molecules. beilstein-journals.org
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the CuAAC reaction, ruthenium catalysis, often employing complexes like [Cp*RuCl], selectively yields the 1,5-disubstituted 1,2,3-triazole. organic-chemistry.orgwikipedia.org This complementary regioselectivity provides access to a different set of triazole isomers, expanding the synthetic utility of the azetidine building block.
The table below illustrates the expected outcomes from the reaction of this compound with various azides under different catalytic conditions.
| Azide Partner | Catalyst System | Expected Product | Regioisomer |
| Benzyl Azide | CuSO₄, Sodium Ascorbate | 3-(2-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethyl)azetidine | 1,4-disubstituted |
| Phenyl Azide | [Cp*RuCl(PPh₃)₂] | 3-(2-(1-Phenyl-1H-1,2,3-triazol-5-yl)ethyl)azetidine | 1,5-disubstituted |
| 1-Azido-4-methylbenzene | CuI | 3-(2-(1-(p-Tolyl)-1H-1,2,3-triazol-4-yl)ethyl)azetidine | 1,4-disubstituted |
| Ethyl 2-azidoacetate | CuSO₄, Sodium Ascorbate | Ethyl 2-(4-(2-(azetidin-3-yl)ethyl)-1H-1,2,3-triazol-1-yl)acetate | 1,4-disubstituted |
This is an interactive data table. You can sort and filter the data as needed.
Functional Group Interconversions of the Alkyne
Beyond cycloadditions, the terminal alkyne of this compound can undergo a variety of other transformations to introduce new functional groups and structural motifs. These reactions leverage the unique reactivity of the C-C triple bond and the acidity of the terminal alkyne proton.
Key interconversions include:
Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction between the terminal alkyne and aryl or vinyl halides. This reaction is a powerful tool for forming C(sp)-C(sp²) bonds, allowing for the direct attachment of aromatic or olefinic fragments to the azetidine side chain.
Glaser Coupling: An oxidative coupling of terminal alkynes, typically using a copper salt like CuCl or Cu(OAc)₂ and an oxidant (e.g., O₂), to form a symmetric 1,3-diyne. This allows for the dimerization of the molecule.
Hydration (Markovnikov Addition): The acid- or mercury-catalyzed addition of water across the triple bond yields a methyl ketone. This transformation converts the alkyne into a different valuable functional group for further elaboration.
Reduction: The alkyne can be selectively reduced. Catalytic hydrogenation using Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) yields the corresponding (Z)-alkene, while reduction with sodium in liquid ammonia (B1221849) (Birch reduction) produces the (E)-alkene. Complete reduction to the corresponding alkane can be achieved with H₂ over a platinum or palladium catalyst.
The following table summarizes these potential transformations.
| Reaction Type | Reagents | Product Functional Group |
| Sonogashira Coupling | Aryl Iodide, Pd(PPh₃)₄, CuI, Et₃N | Internal Alkyne |
| Glaser Coupling | CuCl, TMEDA, O₂ | 1,3-Diyne |
| Hydration | H₂SO₄, H₂O, HgSO₄ | Methyl Ketone |
| Partial Reduction (Z) | H₂, Lindlar's Catalyst | (Z)-Alkene |
| Full Reduction | H₂, Pd/C | Alkane |
This is an interactive data table. You can sort and filter the data as needed.
Interplay and Synergistic Reactivity Between Azetidine and Alkynyl Functionalities
The coexistence of the azetidine ring and the alkynyl chain within the same molecule gives rise to potential synergistic effects where one group influences the reactivity of the other.
Intramolecular Catalysis/Coordination: The azetidine nitrogen, being a Lewis base, can potentially coordinate to metal catalysts used in alkyne functionalization. For instance, in a Sonogashira coupling, the nitrogen could act as an intramolecular ligand for the palladium or copper catalyst. This chelation effect could alter the reaction rate and selectivity compared to a similar alkyne lacking the azetidine ring.
Strain-Release Reactions: The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol). rsc.org While stable under many conditions, this strain can be harnessed for synthetic transformations. A reaction initiated at the alkyne could generate an intermediate that triggers a ring-opening of the azetidine. For example, the formation of a metallic intermediate at the alkyne might be followed by an intramolecular attack on one of the azetidine ring carbons, leading to a ring expansion or rearrangement product.
pH-Dependent Reactivity: The basicity of the azetidine nitrogen means its protonation state can be controlled by pH. Under acidic conditions, the formation of an azetidinium salt would prevent the nitrogen from acting as a ligand and could electronically influence the reactivity of the nearby alkyne. Conversely, under basic conditions required for some alkyne reactions (e.g., deprotonation to form an acetylide), the azetidine nitrogen would be in its free base form.
Computational and Theoretical Studies on Reaction Pathways and Conformational Analysis
Computational chemistry provides invaluable tools for understanding the structure and reactivity of molecules like this compound. Theoretical studies can elucidate preferred molecular conformations, predict reaction barriers, and rationalize observed selectivities.
Reaction Pathways: Theoretical calculations can model the transition states and intermediates of the reactions discussed previously. For the Huisgen cycloaddition, DFT studies can explain the regioselectivity observed with copper versus ruthenium catalysts by comparing the activation energies of the competing pathways. mdpi.com Similarly, for potential synergistic reactions, computational modeling could predict whether an intramolecular cyclization or rearrangement following an alkyne reaction is energetically feasible by mapping the potential energy surface of the transformation. These studies help rationalize experimental outcomes and guide the design of new synthetic methods.
Applications of 3 but 3 Yn 1 Yl Azetidine As a Synthetic Building Block
Construction of Complex Nitrogen-Containing Heterocycles
The unique structural features of 3-(but-3-yn-1-yl)azetidine facilitate its use in the synthesis of more elaborate nitrogen-containing heterocyclic systems, such as spirocyclic, fused, and bridged scaffolds. nih.govresearchgate.net Nitrogen heterocycles are of paramount importance in chemistry, with over half of all FDA-approved small-molecule drugs containing such a ring system. openmedicinalchemistryjournal.com The reactivity of the azetidine (B1206935) nitrogen and the alkyne side chain can be exploited in sequential or one-pot reactions to build molecular complexity.
Research has demonstrated the conversion of functionalized azetidines into diverse and complex scaffolds. For instance, synthetic pathways starting from related azetidine cores have been developed to access a wide variety of fused, bridged, and spirocyclic ring systems. nih.govresearchgate.net While direct examples using this compound are specific, the principles are demonstrated with analogous structures. For example, N-Boc-3-azetidinone can be reacted with propargyl bromide to yield t-butyl 3-hydroxy-3-(prop-2-yn-1-yl)azetidine-1-carboxylate, a related tertiary alcohol. nih.gov This intermediate can then undergo further transformations, such as intramolecular cyclizations, to form novel bicyclic and spirocyclic scaffolds. nih.gov The alkyne group in this compound provides a key reaction site for intramolecular cyclizations or for linking the azetidine to other heterocyclic systems, thereby generating novel and complex nitrogen-containing architectures. For example, the aza-Michael addition of N-heterocycles to azetidine-based acceptors has been used to create hybrid molecules, such as 3-(pyrazol-1-yl)azetidine skeletons. mdpi.com
| Scaffold Type | Synthetic Approach | Potential Starting Material |
| Spirocyclic Azetidines | Intramolecular cyclization following functionalization of the azetidine nitrogen and the alkyne side chain. | This compound |
| Fused Azetidines | Ring-closing metathesis on an azetidine core bearing two alkenyl substituents. | Allyl-functionalized azetidine derivatives |
| Bridged Azetidines | Intramolecular bond formation across the azetidine ring. | Densely functionalized azetidine precursors |
| Hybrid Heterocycles | Intermolecular coupling of the azetidine (e.g., via the alkyne) with other heterocyclic units. | This compound |
Role in Multi-Component Reaction Sequences for Molecular Complexity Generation
Multi-component reactions (MCRs) are powerful tools in organic synthesis that combine three or more reactants in a single operation to form a product containing substantial portions of all starting materials. nih.govfrontiersin.org This approach is highly efficient, atom-economical, and allows for the rapid generation of molecular diversity and complexity. frontiersin.orgrsc.org The bifunctional nature of this compound, with its nucleophilic secondary amine and reactive alkyne, makes it an ideal substrate for incorporation into MCRs.
While specific MCRs involving this compound are proprietary or less documented in open literature, analogous structures demonstrate the principle. For example, the Ugi four-component reaction (U-4CR), which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, can be adapted to synthesize complex peptide-like structures. The azetidine nitrogen of this compound can serve as the amine component. The resulting Ugi product would retain the butynyl side chain, making it available for subsequent functionalization, for instance, via click chemistry. This strategy allows for the creation of complex molecules in a highly convergent manner. rsc.org Similarly, azetidinone, a related four-membered ring, can be synthesized from β-amino acids using an Ugi-type MCR. mdpi.com The integration of the alkyne-bearing azetidine into such reaction sequences provides a direct route to complex scaffolds that combine the unique properties of the azetidine ring with the versatility of the alkyne. nih.govresearchgate.net
Utilization in the Design of Scaffolds for Chemical Libraries
The development of chemical libraries for drug discovery and chemical biology relies on the use of versatile molecular scaffolds that can be readily diversified. nih.gov The this compound scaffold is exceptionally well-suited for this purpose due to the combination of the drug-like azetidine core and the synthetically versatile alkyne handle. researchgate.net Azetidine-based scaffolds have been specifically explored for the generation of lead-like molecules focused on central nervous system (CNS) targets, where stringent physicochemical properties are required. nih.govresearchgate.net
The alkyne group is a key feature for library generation, serving as a versatile anchor point for diversification using a wide range of alkyne-based transformations. The most prominent of these is the "click chemistry" family of reactions. By reacting this compound with a library of azide-containing building blocks, a large and diverse collection of triazole-containing compounds can be rapidly synthesized. This approach allows for the systematic exploration of the chemical space around the azetidine core, which is a critical activity in probe and drug discovery programs. nih.gov The synthesis and profiling of diverse collections of azetidine-based scaffolds have been described as a means to access new chemical space and generate molecules with favorable physicochemical properties for drug discovery. nih.govresearchgate.net
| Library Generation Feature | Contribution of this compound | Key Reaction Type |
| Core Scaffold | Provides a 3D, nitrogen-containing, drug-like core (azetidine). rsc.org | - |
| Diversification Handle | The terminal alkyne allows for coupling to a wide array of building blocks. | Click Chemistry (CuAAC, SPAAC) |
| Access to New Chemical Space | Enables creation of novel fused, spirocyclic, and decorated scaffolds. nih.govresearchgate.net | Cycloadditions, MCRs |
| Property Tuning | Systematic modification via the alkyne allows for fine-tuning of properties like solubility and lipophilicity. | Derivatization Reactions |
Integration into Orthogonal Functionalization Strategies via "Click Chemistry"
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and solvents. nih.gov These reactions are ideal for the derivatization of complex molecules and the construction of chemical libraries. The terminal alkyne of this compound is a perfect functional group for engaging in the most prominent click reactions: the copper(I)-catalyzed and strain-promoted azide-alkyne cycloadditions.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and regiospecific reaction that joins a terminal alkyne with an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. nih.govbeilstein-journals.org This reaction is exceptionally valuable in medicinal chemistry and drug discovery because it is operationally simple, proceeds under mild conditions (often at room temperature and in water), and is compatible with most functional groups, eliminating the need for complex protecting group strategies. nih.govbeilstein-journals.org The resulting triazole ring is chemically stable and can act as a rigid linker or a pharmacophoric element that can engage in hydrogen bonding and dipole interactions. nih.govnih.gov
In the context of this compound, the CuAAC reaction provides a powerful method for scaffold derivatization. By reacting the alkyne on the azetidine scaffold with a diverse panel of organic azides, a chemical library can be generated with high efficiency. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), often in the presence of a stabilizing ligand such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA). beilstein-journals.orgmdpi.com This strategy has been widely used to link peptides, small molecules, and fluorescent dyes to various scaffolds. nih.gov
General CuAAC Reaction with this compound
Azetidine-Alkyne + R-Azide ---(Cu(I) catalyst)---> Azetidine-Triazole-R
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between a strained cycloalkyne (like a cyclooctyne) and an azide without the need for a metal catalyst. magtech.com.cnnih.gov The reaction is driven by the release of ring strain in the cycloalkyne, allowing it to proceed rapidly at physiological temperatures and in complex biological environments. magtech.com.cnnih.gov The absence of the cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems. nih.gov
For a molecule like this compound, which contains an unstrained terminal alkyne, participation in SPAAC requires a modification of the strategy. Instead of the azetidine providing the alkyne component, it must be functionalized with an azide. The azetidine nitrogen can be converted into an azido-containing group, for example, by reacting N-Boc-3-azetidinone to introduce a handle for azide installation. This azido-azetidine derivative can then be reacted with a library of strained alkynes (e.g., bicyclononyne (BCN) or dibenzocyclooctyne (DBCO) derivatives) to form the triazole-linked conjugates. d-nb.info This "reverse" approach allows the unique azetidine scaffold to be incorporated into molecules using the catalyst-free SPAAC reaction, expanding its utility in chemical biology and bioconjugation studies. nih.govthieme-connect.de
| Click Reaction | Alkyne Partner | Catalyst | Key Advantage | Application with Azetidine |
| CuAAC | Terminal Alkyne (e.g., from this compound) | Copper(I) | High efficiency, reliability, simple setup. nih.govrsc.org | Direct derivatization of the alkyne side chain with various azides. |
| SPAAC | Strained Cycloalkyne (e.g., BCN, DBCO) | None | Bioorthogonal, catalyst-free, suitable for living systems. magtech.com.cnnih.gov | Reaction of an azide-functionalized azetidine with a strained alkyne. |
Advanced Analytical and Characterization Methodologies for 3 but 3 Yn 1 Yl Azetidine and Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is indispensable for the structural elucidation of novel compounds. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the connectivity, functional groups, and molecular mass of 3-(but-3-yn-1-yl)azetidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F)
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. researchgate.net For this compound, ¹H and ¹³C NMR are fundamental for confirming the presence and connectivity of the azetidine (B1206935) ring and the butynyl side chain.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound would exhibit characteristic signals for the protons on the azetidine ring and the butynyl group. The terminal alkyne proton (H-C≡) typically appears as a triplet around 2.0 ppm, while the methylene (B1212753) protons adjacent to the nitrogen and the alkyne show distinct chemical shifts and coupling patterns.
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. Key signals would include those for the two unique carbons of the terminal alkyne (around 68 ppm and 83 ppm) and the carbons of the azetidine ring. The parent azetidine ring itself shows characteristic shifts that can be compared to known values. chemicalbook.com
¹⁵N and ¹⁹F NMR: While ¹H and ¹³C NMR are standard, ¹⁵N and ¹⁹F NMR become highly relevant for characterizing derivatives. ¹⁵N NMR can directly probe the nitrogen environment within the azetidine ring, which is useful for studying N-substituted derivatives. For derivatives incorporating fluorine atoms, ¹⁹F NMR is an exceptionally sensitive technique for confirming the presence and electronic environment of fluorine, a common modification in medicinal chemistry.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| Azetidine CH₂ (C2, C4) | ¹H | ~3.5 - 3.7 | Triplet | Protons adjacent to nitrogen. |
| Azetidine CH (C3) | ¹H | ~3.0 - 3.3 | Multiplet | Proton at the point of substitution. |
| Chain CH₂ (C1') | ¹H | ~2.5 - 2.7 | Multiplet | Methylene group adjacent to the ring. |
| Chain CH₂ (C2') | ¹H | ~2.2 - 2.4 | Multiplet | Methylene group adjacent to the alkyne. |
| Alkyne CH (C4') | ¹H | ~1.9 - 2.1 | Triplet | Terminal alkyne proton. |
| Azetidine CH₂ (C2, C4) | ¹³C | ~55 - 60 | - | Carbons adjacent to nitrogen. |
| Azetidine CH (C3) | ¹³C | ~35 - 40 | - | Substituted carbon of the ring. |
| Chain CH₂ (C1', C2') | ¹³C | ~20 - 35 | - | Methylene carbons of the side chain. |
| Alkyne C (C3') | ¹³C | ~80 - 85 | - | Internal alkyne carbon. |
| Alkyne CH (C4') | ¹³C | ~68 - 72 | - | Terminal alkyne carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. google.com For this compound, the IR spectrum would be dominated by absorptions corresponding to the terminal alkyne and the amine group.
The most diagnostic peaks include:
C≡C-H Stretch: A sharp, strong absorption band typically appears around 3300-3270 cm⁻¹, which is characteristic of the stretching vibration of the hydrogen atom on a terminal alkyne. libretexts.org
C≡C Stretch: A weaker absorption in the range of 2150-2100 cm⁻¹ corresponds to the carbon-carbon triple bond stretch. masterorganicchemistry.com Its intensity can be variable.
C-H Stretch (sp³): Bands in the 3000-2850 cm⁻¹ region arise from the C-H stretching vibrations of the methylene groups in the azetidine ring and the side chain. libretexts.org
C-N Stretch: A moderate absorption in the fingerprint region, typically between 1250-1020 cm⁻¹, indicates the C-N bond stretch of the azetidine ring.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Terminal Alkyne | ≡C-H Stretch | 3300 - 3270 | Strong, Sharp |
| Alkyl | C-H Stretch | 3000 - 2850 | Medium |
| Alkyne | C≡C Stretch | 2150 - 2100 | Weak to Medium |
| Amine | C-N Stretch | 1250 - 1020 | Medium |
Mass Spectrometry (MS and HRMS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. lcms.cz
MS: Standard mass spectrometry, often using electrospray ionization (ESI), would confirm the molecular weight of this compound (123.19 g/mol ). The compound would typically be observed as a protonated molecular ion [M+H]⁺ at m/z 124.
HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the compound. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For a derivative of this compound, HRMS can confirm the successful incorporation of new atoms. biorxiv.org Predicted collision cross-section (CCS) values, which relate to the ion's shape, can also be calculated and compared to experimental values for further structural confirmation. uni.lu
| Adduct | m/z (Mass-to-Charge Ratio) | Notes |
|---|---|---|
| [M+H]⁺ | 110.09643 | Protonated molecule, commonly observed in ESI+. |
| [M+Na]⁺ | 132.07837 | Sodium adduct, also common in ESI+. |
| [M+K]⁺ | 148.05231 | Potassium adduct. |
| [M-H]⁻ | 108.08187 | Deprotonated molecule, observed in ESI-. |
Data based on predictions for the closely related isomer 1-(but-3-yn-1-yl)azetidine. uni.lu The target compound, this compound, has a molecular formula of C₈H₁₃N and a monoisotopic mass of 123.10480.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)
Chromatographic methods are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity. youtube.com The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability. bitesizebio.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of a wide range of compounds. scispace.com For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method for purity assessment. A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, often with an additive like formic acid or diethylamine, would likely provide good separation.
Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds. bitesizebio.com Given its relatively low molecular weight, this compound may be amenable to GC analysis, which can provide high-resolution separation and accurate quantification of purity. It is often coupled with a mass spectrometer (GC-MS) for definitive peak identification.
Other Techniques: Thin-Layer Chromatography (TLC) is frequently used for rapid, qualitative monitoring of reaction progress and for determining appropriate conditions for column chromatography purification. umn.edu Flash column chromatography on silica (B1680970) gel is the standard method for preparative scale purification of the compound after synthesis. ucl.ac.uk
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.
While obtaining suitable single crystals of the parent this compound might be challenging, its derivatives are often designed to be crystalline solids. For instance, forming a salt with a chiral acid or creating a more complex derivative can facilitate crystallization. nih.gov The resulting crystal structure provides unequivocal proof of the molecular connectivity and stereochemistry, which is invaluable for structure-activity relationship (SAR) studies in medicinal chemistry. Several studies on other substituted azetidines have successfully used this method to confirm the cis or trans relationship of substituents and to determine the absolute stereochemistry. nih.govacs.org
Future Research Directions and Synthetic Opportunities in 3 but 3 Yn 1 Yl Azetidine Chemistry
Development of Novel and Green Synthetic Routes
The development of environmentally benign and efficient methods for the synthesis of 3-(but-3-yn-1-yl)azetidine is a primary area for future research. Traditional synthetic routes to functionalized azetidines often involve harsh reagents and multiple steps. acs.orgnih.gov Future efforts will likely focus on catalytic and biocatalytic approaches that offer higher atom economy and reduced environmental impact. acs.org
Catalytic Approaches:
Recent advancements in catalysis offer promising avenues for the synthesis of 3-substituted azetidines. mdpi.com Palladium-catalyzed intramolecular amination of C(sp³)–H bonds has emerged as a powerful tool for constructing the azetidine (B1206935) ring. acs.org Lanthanide triflates, such as La(OTf)₃, have shown remarkable catalytic activity in the intramolecular regioselective aminolysis of epoxy amines to yield azetidines. mdpi.comacs.org Tin(II)-catalyzed tandem cyclization reactions also provide a direct route to the azetidine core. rsc.org The application of these methods to precursors of this compound could lead to more efficient and greener synthetic pathways.
| Catalyst System | Reaction Type | Potential Application for this compound Synthesis |
| Palladium(II) | Intramolecular C(sp³)–H Amination | Cyclization of an acyclic amine precursor containing the butynyl chain. |
| Lanthanide(III) Triflates | Intramolecular Aminolysis of Epoxides | Ring closure of an epoxy-amine precursor to form the substituted azetidine. |
| Tin(II) Chloride | Tandem Cyclization | One-pot synthesis from simpler starting materials. |
| Gold Catalysis | Intermolecular Oxidation of Alkynes | Could be adapted for the synthesis of azetidin-3-ones, a precursor to the target molecule. nih.gov |
Biocatalytic Synthesis:
The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. chemrxiv.org Directed evolution of enzymes, such as cytochrome P450s, has led to the development of "azetidine synthases" capable of performing enantioselective one-carbon ring expansion of aziridines to azetidines. chemrxiv.orgresearchgate.netrsc.orgacs.org This biocatalytic approach could be explored for the asymmetric synthesis of chiral this compound derivatives.
Green Alkyne Chemistry:
The synthesis of the butynyl side chain can also be improved through greener methods. One-pot syntheses of alkynes from aldehydes using reagents like the Bestmann-Ohira reagent offer a more environmentally friendly alternative to traditional multi-step procedures. mdpi.comacs.org Furthermore, electrochemical methods for alkyne functionalization are gaining traction as they often proceed with high atom economy and without the need for harsh reagents. acs.org
Exploration of Unprecedented Reactivity Patterns for Both Azetidine and Alkynyl Functionalities
The juxtaposition of the azetidine ring and the terminal alkyne in this compound creates opportunities for exploring unique and potentially synergistic reactivity.
Azetidine Ring Reactivity:
The strained nature of the azetidine ring makes it susceptible to various ring-opening reactions, which can be a synthetically useful feature. nih.govnumberanalytics.commit.edunih.gov The regioselectivity of these reactions is often influenced by the substituents on the ring. numberanalytics.com Future research could investigate how the butynyl group influences the stability and reactivity of the azetidine ring towards nucleophiles and electrophiles. Additionally, the nitrogen atom of the azetidine can be readily functionalized, allowing for the introduction of a wide range of substituents that can modulate the molecule's properties. rsc.orgfrontiersin.org
Terminal Alkyne Reactivity:
The terminal alkyne is a versatile functional group that can participate in a plethora of chemical transformations. acs.orgnsf.gov Key areas for exploration include:
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry. The butynyl group of the target molecule is an ideal handle for conjugation with azide-containing molecules to form stable triazole linkages. rsc.org
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful method for forming carbon-carbon bonds. sci-hub.senih.govontosight.ai This would allow for the facile connection of the 3-(azetidin-3-yl)but-1-yne scaffold to various aromatic and heteroaromatic systems.
Hydrofunctionalization Reactions: The addition of various E-H bonds across the carbon-carbon triple bond can introduce new functional groups. For example, hydrothiolation can be used to introduce sulfur-containing moieties. researchgate.net
Dimerization and Cyclization: Under certain catalytic conditions, terminal alkynes can undergo dimerization or participate in cyclization reactions to form more complex cyclic structures. rsc.orguniba.it
| Reaction Type | Reagents/Catalyst | Potential Product from this compound |
| Click Chemistry (CuAAC) | Azide (B81097), Copper(I) catalyst | 1,2,3-Triazole-substituted azetidine |
| Sonogashira Coupling | Aryl/Vinyl Halide, Palladium catalyst, Copper co-catalyst | Aryl/Vinyl-substituted alkyne tethered to the azetidine ring |
| Hydrothiolation | Thiol, Radical initiator or catalyst | Vinyl sulfide (B99878) derivative |
| Alkyne Dimerization | Metal catalyst (e.g., Os, Ru) | Dimeric structure with a conjugated system |
Expansion of Synthetic Utility for Advanced Molecular Architectures
The bifunctional nature of this compound makes it a valuable building block for the construction of advanced molecular architectures with potential applications in medicinal chemistry, materials science, and agrochemicals. acs.orgmdpi.comresearchgate.net
Medicinal Chemistry:
Azetidines are increasingly recognized as important motifs in drug discovery, often used to improve physicochemical properties and metabolic stability. nih.govacs.orgresearchgate.net The butynyl group can serve as a versatile handle for attaching the azetidine scaffold to other pharmacophores or as a reactive group for covalent inhibition of biological targets. sci-hub.sersc.org The ability to readily diversify the molecule through both N-functionalization of the azetidine and reactions of the alkyne makes it an attractive starting point for generating libraries of compounds for biological screening.
Materials Science:
Terminal alkynes are key components in the synthesis of functional polymers and carbon-based nanomaterials. acs.orgacs.org The polymerization of this compound could lead to novel polymers with unique properties conferred by the incorporated azetidine rings. Furthermore, the use of this molecule in on-surface synthesis could enable the creation of well-defined two-dimensional networks and other nanostructures. acs.org
Agrochemicals:
The development of new agrochemicals with improved efficacy and reduced environmental impact is an ongoing challenge. The unique structural features of this compound could be exploited to design novel herbicides, fungicides, or insecticides.
Advancements in In Silico Modeling and Chemoinformatics for Predictive Chemistry
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. numberanalytics.comnih.gov These in silico methods can be applied to accelerate the exploration of this compound chemistry.
Predicting Reactivity and Stability:
Density Functional Theory (DFT) calculations can be employed to predict the reactivity and stability of this compound and its derivatives. mdpi.comfrontiersin.orgresearchgate.net For example, computational models can help to understand the regioselectivity of azetidine ring-opening reactions and predict the most favorable sites for electrophilic or nucleophilic attack. rsc.orgmit.eduresearchgate.net Such predictions can guide experimental design and avoid unproductive reaction pathways.
Machine Learning for Synthesis Planning:
Machine learning algorithms are being developed to predict the outcomes of chemical reactions and even to propose synthetic routes to target molecules. chemrxiv.orgresearchgate.netnih.govuniba.it These tools could be trained on datasets of reactions involving azetidines and alkynes to predict optimal conditions for the synthesis and functionalization of this compound. This would significantly reduce the time and resources required for experimental optimization.
Chemoinformatics for Property Prediction:
Chemoinformatics tools can be used to predict the physicochemical and biological properties of derivatives of this compound. nih.gov By generating virtual libraries of compounds and calculating properties such as solubility, lipophilicity, and potential biological activity, researchers can prioritize the synthesis of the most promising candidates for a given application.
| Computational Tool | Application in this compound Chemistry |
| Density Functional Theory (DFT) | Prediction of reaction mechanisms, regioselectivity, and stability. mdpi.comfrontiersin.orgresearchgate.net |
| Machine Learning (ML) | Prediction of reaction outcomes and design of synthetic routes. chemrxiv.orgresearchgate.netnih.gov |
| Chemoinformatics | Prediction of physicochemical and biological properties of derivatives. nih.gov |
Q & A
Q. How do steric and electronic effects influence the stability of the azetidine ring under acidic/basic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
